4-bromo-N-(3-{[(4-chlorophenyl)carbonyl]amino}phenyl)benzamide
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Overview
Description
N-[3-(4-bromobenzamido)phenyl]-4-chlorobenzamide is a synthetic organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-bromobenzamido)phenyl]-4-chlorobenzamide typically involves the following steps:
Preparation of 4-bromobenzamide: This can be achieved by reacting 4-bromobenzoic acid with ammonia or an amine under suitable conditions.
Formation of N-[3-(4-bromobenzamido)phenyl] intermediate: The 4-bromobenzamide is then reacted with 3-aminophenyl to form the intermediate compound.
Introduction of the 4-chlorobenzamide group: Finally, the intermediate is reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield N-[3-(4-bromobenzamido)phenyl]-4-chlorobenzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-bromobenzamido)phenyl]-4-chlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Hydrolysis: Corresponding carboxylic acids and amines.
Scientific Research Applications
N-[3-(4-bromobenzamido)phenyl]-4-chlorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(4-bromobenzamido)phenyl]-4-chlorobenzamide involves its interaction with specific molecular targets. The bromine and chlorine atoms may enhance its binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-3-methoxybenzamide
- 4-bromo-3-methoxy-N-phenylbenzamide
- 4-bromobenzamide
Uniqueness
N-[3-(4-bromobenzamido)phenyl]-4-chlorobenzamide is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties and potential applications. Its structure allows for versatile modifications and interactions, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C20H14BrClN2O2 |
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Molecular Weight |
429.7 g/mol |
IUPAC Name |
N-[3-[(4-bromobenzoyl)amino]phenyl]-4-chlorobenzamide |
InChI |
InChI=1S/C20H14BrClN2O2/c21-15-8-4-13(5-9-15)19(25)23-17-2-1-3-18(12-17)24-20(26)14-6-10-16(22)11-7-14/h1-12H,(H,23,25)(H,24,26) |
InChI Key |
IKFFSIMTUJNABL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Br)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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